

Investigating Neuroinflammation with TCS JNK 5a: A Technical Guide

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Compound of Interest		
Compound Name:	TCS JNK 5a	
Cat. No.:	B1682956	Get Quote

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This in-depth technical guide explores the application of **TCS JNK 5a**, a selective c-Jun N-terminal kinase (JNK) inhibitor, in the investigation of neuroinflammation. This document provides a comprehensive overview of the molecule, its mechanism of action, and detailed experimental protocols for its use in neuroinflammation models, alongside a structured presentation of available quantitative data.

Introduction to TCS JNK 5a and Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases and brain injuries. The activation of microglia, the resident immune cells of the central nervous system, plays a central role in initiating and propagating the inflammatory cascade. A key signaling pathway implicated in this process is the c-Jun N-terminal kinase (JNK) pathway.[1] **TCS JNK 5a** is a potent and selective inhibitor of JNK2 and JNK3, making it a valuable tool for dissecting the role of these specific JNK isoforms in neuroinflammatory processes.[2][3]

Chemical Properties of TCS JNK 5a:



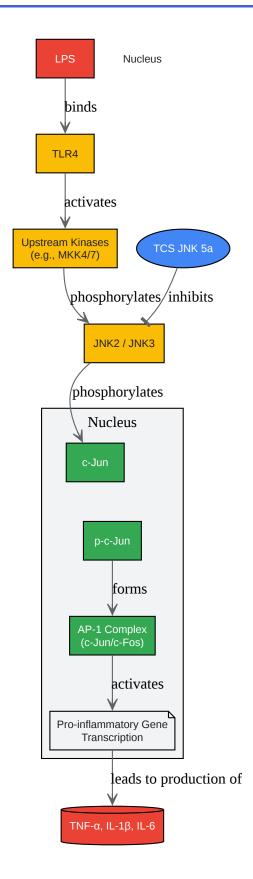
Property	Value	Reference
Chemical Name	N-(3-Cyano-4,5,6,7- tetrahydrobenzo[b]thien-2- yl)-1-naphthalenecarboxamide	
Molecular Weight	332.42 g/mol	
Formula	C20H16N2OS	
Purity	≥98% (HPLC)	
CAS Number	312917-14-9	

Mechanism of Action: JNK Signaling in Neuroinflammation

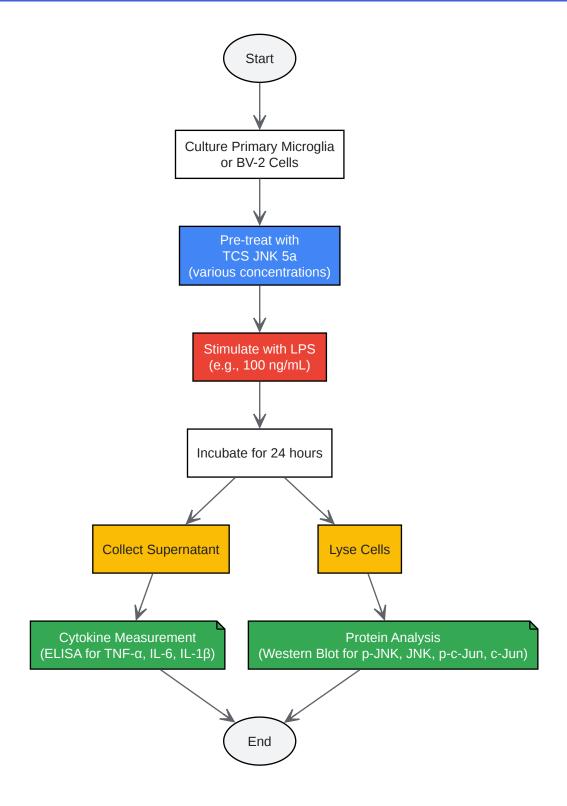
The JNK signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathways, is activated by various cellular stressors, including inflammatory cytokines. In the context of neuroinflammation, stimuli such as lipopolysaccharide (LPS) can activate upstream kinases that, in turn, phosphorylate and activate JNKs. Activated JNK then translocates to the nucleus and phosphorylates transcription factors, most notably c-Jun. This phosphorylation event enhances the transcriptional activity of activator protein-1 (AP-1), a transcription factor complex that drives the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF- α), interleukin-1 beta (IL-1 β), and interleukin-6 (IL-6). By selectively inhibiting JNK2 and JNK3, **TCS JNK 5a** is hypothesized to disrupt this signaling cascade, thereby reducing the production of these key inflammatory mediators.

Signaling Pathway of JNK-mediated Neuroinflammation:

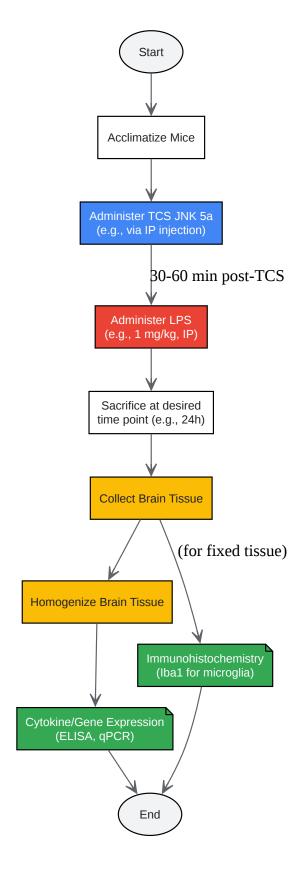












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References

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